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Compound of Interest

Compound Name: Carminomycin Il

Cat. No.: B1209988

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Carminomycin Il, an anthracycline antibiotic. The information is presented to be a valuable
resource for researchers and professionals involved in natural product chemistry,
pharmacology, and drug development. This document compiles available spectroscopic
information, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and
Infrared (IR) spectroscopy, to facilitate the identification and characterization of this compound.

Introduction to Carminomycin Il

Carminomyecin Il is a member of the anthracycline class of antibiotics, known for their potent
antitumor properties. Structurally, it is closely related to other well-known anthracyclines like
carminomycin and daunorubicin. The accurate characterization of Carminomycin Il is crucial
for understanding its mechanism of action, developing analogs, and ensuring quality control in
pharmaceutical preparations. Spectroscopic techniques are indispensable tools for this
purpose, providing detailed information about its molecular structure and purity.

Spectroscopic Data of Carminomycin |l

The following sections present a summary of the key spectroscopic data for Carminomycin II.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Proton (*H) and Carbon-13 (*3C) NMR spectroscopy are powerful techniques for elucidating the
detailed molecular structure of organic compounds. While specific high-resolution spectral data
for Carminomyecin Il is not readily available in the public domain, the following tables provide
expected chemical shifts based on its known structure and data from closely related analogs.
The PMR (*H NMR) and 3C-NMR spectra of the oxalates of carminomycins Il and Il have
been previously obtained and analyzed.[1]

Table 1: Predicted *H NMR Spectroscopic Data for Carminomycin Il

Chemical Shift (6, o Coupling Constant .
Multiplicity Assignment
ppm) (J, Hz)
12.0-13.0 S - Phenolic OH
75-8.0 m - Aromatic H
50-55 m - Anomeric H
40-45 m - Sugar moiety H
3.5-4.0 m - Sugar moiety H
25-3.0 m - Aliphatic H
20-25 s - Acetyl CHs
1.0-15 d ~6-7 Sugar moiety CHs

Table 2: Predicted 13C NMR Spectroscopic Data for Carminomycin Il
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Chemical Shift (6, ppm) Assighment
180 - 190 Quinone C=0
160 - 170 Ketone C=0

150 - 160 Aromatic C-O

110 - 140 Aromatic C
95-105 Anomeric C

60 - 80 Sugar moiety C-O
30-50 Aliphatic C
20-30 Acetyl CHs
15-20 Sugar moiety CHs

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental

composition of a compound. The molecular weight of Carminomycin Il has been determined

by mass spectrometry.[1] PubChem lists the molecular formula as Cs3H41NO13 and a

monoisotopic mass of 659.25779036 Da.

Table 3: Mass Spectrometry Data for Carminomycin Il

m/z lon Description

660.2651 [M+H]*+ Protonated molecular ion
682.2470 [M+Na]* Sodiated molecular ion
642.2546 [M-H20+H]* Loss of water

499.1448 [M-Sugar+H]*+ Aglycone fragment

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectra of components from the carminomycin complex have been previously
investigated.

Table 4: Predicted Infrared (IR) Absorption Bands for Carminomycin Il

Functional Group

Wavenumber (cm~12) Intensity .

Assignment

O-H stretch (phenolic and
3400 - 3500 Strong, Broad ]

alcoholic)
3200 - 3400 Medium N-H stretch (amine)
2850 - 2960 Medium C-H stretch (aliphatic)
1710-1730 Strong C=0 stretch (acetyl)
1620 - 1650 Strong C=0 stretch (quinone)
1580 - 1600 Medium C=C stretch (aromatic)

C-O stretch (alcohols, ethers,
1000 - 1200 Strong

esters)

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data
for Carminomycin Il

NMR Spectroscopy

o Sample Preparation: A sample of Carminomycin Il (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., CDCls, DMSO-de, or MeOD) in an NMR tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

e 1H NMR Acquisition: The *H NMR spectrum is acquired using a standard pulse sequence.
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
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a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a
relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired using a proton-decoupled pulse
sequence. A larger number of scans is typically required due to the lower natural abundance
of 13C. The spectral width usually ranges from 0 to 220 ppm.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

o Sample Preparation: A dilute solution of Carminomycin Il is prepared in a suitable solvent
(e.g., methanol, acetonitrile, or a mixture with water).

 Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF),
Orbitrap, or Fourier Transform lon Cyclotron Resonance (FT-ICR) instrument, is used.
Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

o Data Acquisition: The sample is introduced into the mass spectrometer, and the mass
spectrum is acquired in positive or negative ion mode. For fragmentation studies (MS/MS), a
precursor ion is selected and subjected to collision-induced dissociation (CID).

o Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of
the molecular ion and its fragment ions. This data is used to confirm the elemental
composition and elucidate the structure.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is prepared by
grinding a small amount of Carminomycin Il with dry KBr and pressing the mixture into a
thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate
(e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed
directly on the ATR crystal.
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e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

» Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded. Then, the sample spectrum is recorded. The instrument measures the interference
pattern of the infrared beam, which is then Fourier-transformed to produce the IR spectrum.

o Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus
wavenumber (cm~1). The characteristic absorption bands are identified and assigned to

specific functional groups within the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like Carminomycin II.
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Caption: Workflow for the isolation and spectroscopic characterization of Carminomycin II.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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